First-in-Class Direct Bim Expression Inhibition via N-Benzylsulfonyl-2-Phenylazepane Derivatives
N-Benzylsulfonyl-2-phenylazepanes, synthesized from 2-phenylazepane, represent the first class of compounds demonstrated to directly inhibit Bim expression. This is a key differentiator from existing therapies like beta-blockers, which only indirectly modulate the apoptotic pathway. In a mouse embryonic fibroblast model under chronic beta-adrenergic receptor activation, a representative analog reduced Bim expression levels to 7% of the control at a concentration of 10 μM [1]. This potency is accompanied by a favorable selectivity profile, showing minimal inhibitory effect on protein kinase A (PKA) activity and low toxicity [1].
| Evidence Dimension | Bim Protein Expression (as % of control) |
|---|---|
| Target Compound Data | 7% at 10 μM (for N-benzylsulfonyl-2-phenylazepane analog) |
| Comparator Or Baseline | Control (Vehicle) = 100%; No direct Bim inhibitors existed prior to this work |
| Quantified Difference | 93% reduction in Bim expression levels |
| Conditions | Mouse embryonic fibroblast (MEF) model under conditions of chronic beta-adrenergic receptor activation |
Why This Matters
This provides the first direct pharmacological tool for modulating Bim-mediated apoptosis, a critical pathway in heart failure, offering a novel mechanism distinct from all current standard-of-care therapies.
- [1] Richards, B. J., Glab, J. A., Mbogo, D., et al. (2022). Discovery, synthesis and exploration of N-benzylsulfonyl-2-phenylazepanes as inhibitors of Bim expression in a mouse embryonic fibroblast model. Bioorganic Chemistry, 120, 105635. View Source
